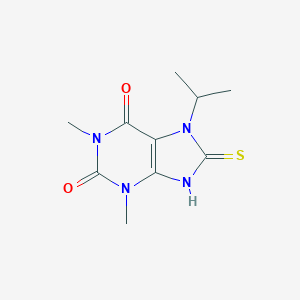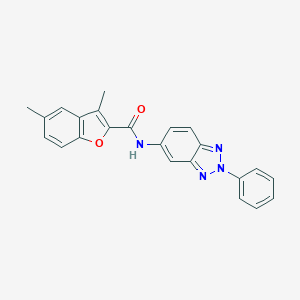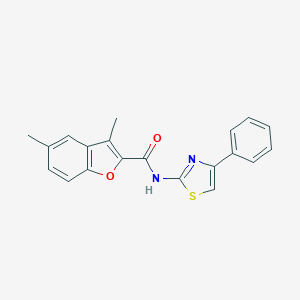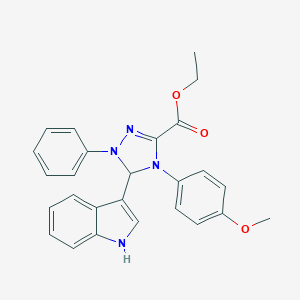
1,3-DIMETHYL-7-(PROPAN-2-YL)-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-DIMETHYL-7-(PROPAN-2-YL)-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a unique chemical compound with the molecular formula C10H14N4O2S and a molecular weight of 254.30876 g/mol . This compound is part of the purine family, which is known for its significant biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-DIMETHYL-7-(PROPAN-2-YL)-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives.
Reagents and Conditions: Common reagents include sodium ethoxide (NaOEt) in ethanol (EtOH), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) in methanol (MeOH), and potassium carbonate (K2CO3) in N,N-Dimethylformamide (DMF).
Reaction Steps: The reaction steps may involve refluxing the mixture, followed by purification processes such as recrystallization.
Industrial Production Methods:
化学反应分析
Types of Reactions: 1,3-DIMETHYL-7-(PROPAN-2-YL)-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alcohols.
科学研究应用
1,3-DIMETHYL-7-(PROPAN-2-YL)-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,3-DIMETHYL-7-(PROPAN-2-YL)-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: The pathways involved may include signal transduction, gene expression, and metabolic pathways.
相似化合物的比较
Theobromine: A purine alkaloid found in cocoa beans, with a similar structure but different functional groups.
Uniqueness: 1,3-DIMETHYL-7-(PROPAN-2-YL)-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific isopropyl and mercapto substituents, which confer distinct chemical and biological properties compared to other purine derivatives .
属性
分子式 |
C10H14N4O2S |
|---|---|
分子量 |
254.31 g/mol |
IUPAC 名称 |
1,3-dimethyl-7-propan-2-yl-8-sulfanylidene-9H-purine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2S/c1-5(2)14-6-7(11-9(14)17)12(3)10(16)13(4)8(6)15/h5H,1-4H3,(H,11,17) |
InChI 键 |
BKUYNTXHKFXBOW-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=C(NC1=S)N(C(=O)N(C2=O)C)C |
规范 SMILES |
CC(C)N1C2=C(NC1=S)N(C(=O)N(C2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1,3-benzodioxol-5-yl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B317518.png)
![4-(3,4-dimethylphenyl)-2-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]phthalazin-1(2H)-one](/img/structure/B317520.png)

![3,5-dimethyl-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B317523.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B317526.png)

![2-(4-TERT-BUTYLPHENOXY)-N-[2-(PYRIDIN-4-YL)-1,3-BENZOXAZOL-5-YL]ACETAMIDE](/img/structure/B317529.png)
![1-[5-{2-[(2-chlorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B317531.png)
![ethyl 2-[[4-[[(Z)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]amino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B317532.png)
![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B317533.png)
![N-[2-[4-(diethylamino)phenyl]-1,3-benzoxazol-5-yl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B317534.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methylbenzamide](/img/structure/B317535.png)
![N-(2-[1,1'-biphenyl]-4-yl-1,3-benzoxazol-5-yl)isonicotinamide](/img/structure/B317537.png)

